molecular formula C13H12N2OS B7756689 N'-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid

N'-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid

Cat. No.: B7756689
M. Wt: 244.31 g/mol
InChI Key: PWLPSXPCUHUSAT-UHFFFAOYSA-N
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Description

N’-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenyl group and a hydroxyphenyl group attached to a carbamimidothioic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid typically involves the reaction of 4-hydroxyaniline with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N’-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N’-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

Uniqueness

N’-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid is unique due to its carbamimidothioic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(4-hydroxyphenyl)-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPSXPCUHUSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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